

A Technical Guide to the Thermodynamic Properties of (R)-3-Fluoropyrrolidine

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Compound of Interest

Compound Name: (R)-3-Fluoropyrrolidine

Cat. No.: B1302173

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Introduction

(R)-3-Fluoropyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the pyrrolidine ring can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the thermodynamic properties—such as enthalpy, entropy, and Gibbs free energy of formation—is critical for predicting reaction spontaneity, optimizing synthesis pathways, understanding molecular interactions, and modeling drug-receptor binding events.

This technical guide summarizes the currently available physical data for **(R)-3-Fluoropyrrolidine** and provides a detailed overview of the established experimental and computational methodologies that would be employed to determine its core thermodynamic properties. While specific experimental thermodynamic data for this compound are not extensively available in peer-reviewed literature, this paper serves as a foundational resource for researchers seeking to characterize it.

Available Physicochemical Properties

The most commonly available form of the compound is (R)-(-)-3-Fluoropyrrolidine hydrochloride. The known properties for this salt are summarized below.

Table 1: Physicochemical Properties of (R)-(-)-3-Fluoropyrrolidine Hydrochloride

Property	Value	Source
Identifier		
CAS Number	136725-55-8	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₉ ClFN	[1] [2] [3]
Molecular Weight	125.57 g/mol	[1] [2] [3]
InChI Key	LENYOXXELREKGZ- PGMHMLKASA-N	[1] [2]
Physical Data		
Form	Solid (Crystals or powder)	[1]
Melting Point	179-186 °C	[1] [3]
Optical Activity [α] ²⁰ /D	-8.0° (c = 4 in methanol)	[1]
Computed Properties		
Topological Polar Surface Area	12 Å ²	[2]

| Complexity | 46.8 | [\[2\]](#) |

Note: These properties are for the hydrochloride salt, not the free base. Thermodynamic values will differ between the two forms.

Methodologies for Determining Core Thermodynamic Properties

To obtain fundamental thermodynamic data such as enthalpy of formation (ΔH°_f), standard molar entropy (S°), and Gibbs free energy of formation (ΔG°_f), a combination of experimental and computational methods is required.

Experimental Protocols

Experimental determination of thermodynamic properties provides benchmark data against which computational models can be validated. The primary techniques include calorimetry and spectroscopy.

This technique is the gold standard for determining the enthalpy of combustion (ΔH°_c).[\[5\]](#)[\[6\]](#) From this value, the standard enthalpy of formation (ΔH°_f) can be calculated using Hess's Law.

Detailed Methodology:

- Sample Preparation: A precisely weighed pellet (approx. 1-1.5 g) of high-purity **(R)-3-Fluoropyrrolidine** is prepared.
- Bomb Setup: The sample is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire of known combustion energy is positioned to make contact with the sample.
- Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm) to ensure complete combustion.[\[6\]](#)
- Calorimeter Assembly: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium while the water is stirred continuously.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at short intervals before, during, and after combustion to monitor the temperature rise (ΔT).[\[5\]](#)
- Calculation:
 - The heat released by the combustion (q_{comb}) is calculated from the temperature change and the total heat capacity of the calorimeter system (C_{cal}), which is determined separately using a standard substance like benzoic acid.[\[7\]](#)
 - $q_{\text{rxn}} = - (C_{\text{cal}} * \Delta T)$
 - Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

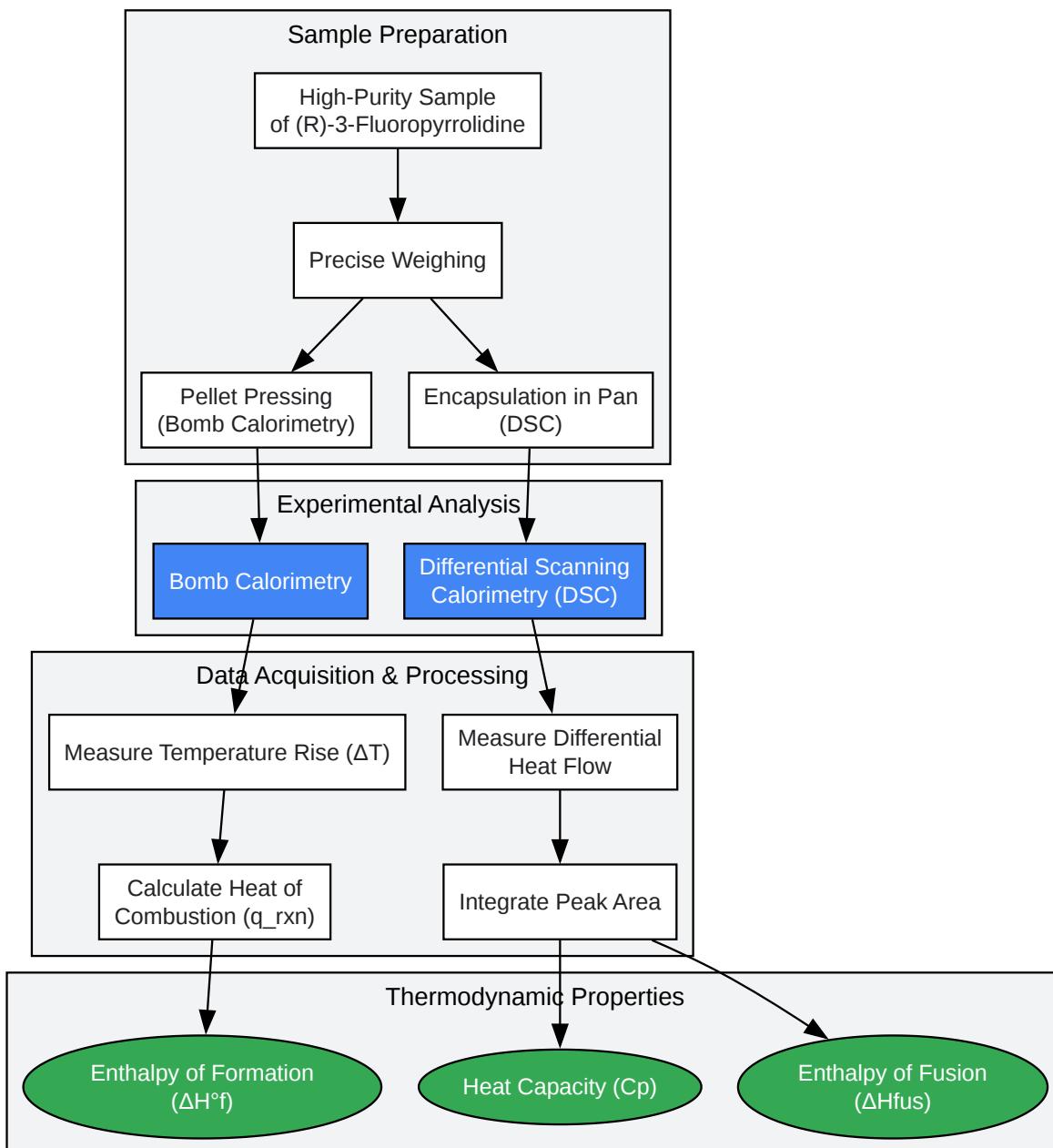
- The molar enthalpy of combustion (ΔH°_c) is calculated from q_{rxn} and the moles of the sample.
- Finally, the standard enthalpy of formation (ΔH°_f) is determined using the known ΔH°_f values of the combustion products (CO₂, H₂O, HF, and HCl if starting from the hydrochloride salt).

DSC is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.^[8] It is highly effective for determining heat capacity (C_p), enthalpy of fusion (ΔH_{fus}), and the temperatures of phase transitions (e.g., melting point, glass transition).^{[9][10][11]}

Detailed Methodology:

- Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.^[12]
- Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is ramped up.
- Data Analysis:
 - Heat Capacity (C_p): By comparing the heat flow of the sample to that of a known standard (like sapphire), the specific heat capacity of **(R)-3-Fluoropyrrolidine** can be determined as a function of temperature.^[10]
 - Enthalpy of Fusion (ΔH_{fus}): The endothermic peak observed during melting is integrated to yield the enthalpy of fusion. The onset temperature of this peak corresponds to the melting point.^[9]
 - Purity Analysis: The shape of the melting peak can also be used to estimate the purity of the sample based on the Van't Hoff equation.^[9]

The following diagram illustrates a general workflow for thermal analysis experiments.



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General workflow for experimental thermal analysis.

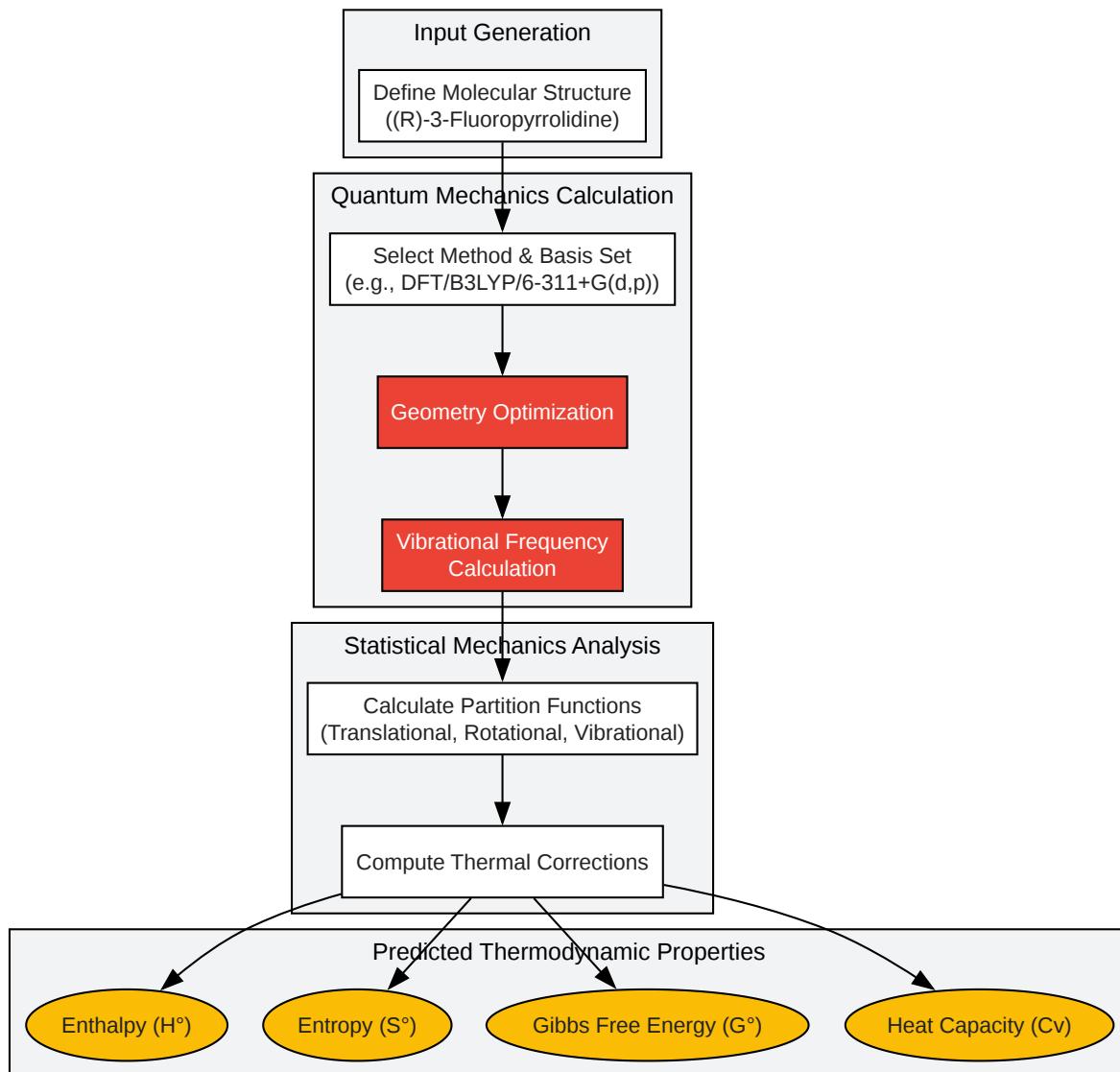
Computational Protocols

Computational chemistry provides a powerful means to predict thermodynamic properties from first principles, bridging molecular structure with macroscopic thermodynamic data.[\[13\]](#)[\[14\]](#) This is particularly useful when experimental data is scarce or difficult to obtain.

Detailed Methodology:

- **Structure Optimization:** The 3D structure of **(R)-3-Fluoropyrrolidine** is built in silico. A geometry optimization is performed using a suitable quantum mechanics method (e.g., Density Functional Theory with a functional like B3LYP) and a sufficiently large basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation of the molecule.[\[14\]](#)[\[15\]](#)
- **Frequency Calculation:** A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation yields the zero-point vibrational energy (ZPVE) and the vibrational frequencies required for calculating thermodynamic functions.[\[15\]](#)
- **Thermochemical Analysis:** Using the principles of statistical mechanics, the electronic energy, and the vibrational, rotational, and translational partition functions are calculated from the output of the frequency analysis.[\[13\]](#)[\[16\]](#) From these partition functions, key thermodynamic properties are derived at a standard temperature (usually 298.15 K):
 - **Standard Molar Entropy (S°):** Calculated from the sum of translational, rotational, vibrational, and electronic contributions.
 - **Enthalpy (H°):** Calculated as $H^\circ = E_{\text{total}} + RT$, where E_{total} is the sum of the total electronic energy, ZPVE, and thermal vibrational, rotational, and translational energies.
 - **Gibbs Free Energy (G°):** Calculated using the fundamental equation $G^\circ = H^\circ - TS^\circ$.[\[17\]](#)[\[18\]](#)
- **Enthalpy of Formation (ΔH°_f):** The computed absolute enthalpy (H°) is not directly the enthalpy of formation. To calculate ΔH°_f , an isodesmic or atomization reaction scheme is typically used, which leverages cancellation of errors in the calculations to yield more accurate results.[\[19\]](#)

The following diagram illustrates a typical computational workflow for predicting thermodynamic properties.



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General workflow for computational thermochemistry.

Conclusion and Future Work

(R)-3-Fluoropyrrolidine is a valuable building block in pharmaceutical sciences, yet a comprehensive public dataset of its core thermodynamic properties is currently lacking. While basic physical constants for its hydrochloride salt are known, properties such as the standard enthalpy of formation, molar entropy, and Gibbs free energy of formation are essential for advanced chemical and process modeling.

This guide outlines the established experimental and computational roadmaps necessary to fully characterize this compound. The execution of bomb calorimetry and differential scanning calorimetry experiments would provide crucial benchmark data. In parallel, quantum mechanical calculations can offer a predictive framework for these properties and help elucidate the conformational effects of the fluorine substituent on the molecule's stability and energy landscape. For researchers in drug development, obtaining this data would enable more accurate modeling of its behavior, from reaction kinetics to ligand-receptor interactions, ultimately accelerating the design of novel therapeutics.

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